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Compound of Interest

Compound Name: 3-Bromophenylacetic acid

Cat. No.: B142816 Get Quote

For Immediate Release

This technical document provides a comprehensive overview of the spectroscopic data for 3-
Bromophenylacetic acid, a compound of interest for researchers and professionals in the

fields of chemical research and drug development. The following sections detail its Nuclear

Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the

experimental protocols used for their acquisition.

Spectroscopic Data Summary
The spectroscopic data for 3-Bromophenylacetic acid (CAS No: 1878-67-7) has been

compiled and is presented in the tables below. This data is crucial for the structural elucidation

and quality control of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about

the molecular structure of a compound. The ¹H and ¹³C NMR data for 3-Bromophenylacetic
acid were acquired in deuterated chloroform (CDCl₃).

Table 1: ¹H NMR Spectroscopic Data for 3-Bromophenylacetic Acid (400 MHz, CDCl₃)
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

10.5 (variable) Singlet 1H
Carboxylic acid (-

COOH)

7.44 - 7.41 Multiplet 2H Aromatic protons

7.20 Multiplet 2H Aromatic protons

3.61 Singlet 2H
Methylene protons (-

CH₂)

Table 2: ¹³C NMR Spectroscopic Data for 3-Bromophenylacetic Acid (100 MHz, CDCl₃)

Chemical Shift (δ) ppm Assignment

177.0 Carboxylic acid carbon (-COOH)

136.0 Aromatic carbon (C-Br)

131.5 Aromatic carbon

130.5 Aromatic carbon

129.0 Aromatic carbon

123.0 Aromatic carbon

40.5 Methylene carbon (-CH₂)

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR

spectrum of 3-Bromophenylacetic acid was obtained from a solid sample.

Table 3: Key IR Absorption Peaks for 3-Bromophenylacetic Acid
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Wavenumber (cm⁻¹) Intensity Assignment

3300-2500 Broad O-H stretch (Carboxylic acid)

1705 Strong C=O stretch (Carboxylic acid)

1600, 1475, 1420 Medium-Strong C=C stretch (Aromatic ring)

1290 Medium C-O stretch

920 Medium, Broad O-H bend (out-of-plane)

780, 680 Strong
C-H bend (out-of-plane,

aromatic)

550 Medium C-Br stretch

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a compound and its

fragments, which helps in determining the molecular weight and elemental composition.

Table 4: Mass Spectrometry Fragmentation Data for 3-Bromophenylacetic Acid
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m/z Relative Intensity (%) Putative Fragment

216 94.1
[M+2]⁺ (Molecular ion with

⁸¹Br)

214 96.1 [M]⁺ (Molecular ion with ⁷⁹Br)

171 97.5
[M-COOH]⁺ (Loss of carboxyl

group with ⁸¹Br)

169 100.0
[M-COOH]⁺ (Loss of carboxyl

group with ⁷⁹Br)

91 56.7 [C₇H₇]⁺ (Tropylium ion)

90 44.6 [C₇H₆]⁺

89 28.5 [C₇H₅]⁺

63 14.7 [C₅H₃]⁺

Experimental Protocols
The following sections describe the methodologies for the acquisition of the spectroscopic data

presented above.

NMR Spectroscopy
A sample of 3-Bromophenylacetic acid (approximately 10-20 mg) was dissolved in

deuterated chloroform (CDCl₃, 0.5-0.7 mL) containing 0.03% (v/v) tetramethylsilane (TMS) as

an internal standard. The solution was transferred to a 5 mm NMR tube. ¹H and ¹³C NMR

spectra were recorded on a 400 MHz spectrometer. For ¹H NMR, 16 scans were acquired with

a relaxation delay of 1 second. For ¹³C NMR, 256 scans were acquired with a relaxation delay

of 2 seconds. The data was processed using standard Fourier transform and baseline

correction procedures.

FT-IR Spectroscopy
The infrared spectrum of solid 3-Bromophenylacetic acid was obtained using a Fourier

Transform Infrared (FT-IR) spectrometer. A small amount of the finely ground solid sample was
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mixed with dry potassium bromide (KBr) powder in an agate mortar and pestle. The mixture

was then pressed into a thin, transparent pellet using a hydraulic press. The KBr pellet was

placed in the sample holder of the FT-IR spectrometer, and the spectrum was recorded in the

range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet was also recorded and

subtracted from the sample spectrum.

Mass Spectrometry
Mass spectral analysis was performed using a gas chromatograph coupled to a mass

spectrometer (GC-MS) with an electron ionization (EI) source. A dilute solution of 3-
Bromophenylacetic acid in a suitable solvent (e.g., methanol or dichloromethane) was

injected into the GC. The compound was separated on a capillary column and then introduced

into the mass spectrometer. The electron energy was set to 70 eV. The mass analyzer scanned

a mass range of m/z 40-400.

Visualized Experimental Workflow and Data
Analysis
The following diagrams illustrate the logical flow of the spectroscopic analysis and a plausible

fragmentation pathway for 3-Bromophenylacetic acid in mass spectrometry.
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Caption: Workflow for the spectroscopic analysis of 3-Bromophenylacetic acid.
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Caption: Proposed mass fragmentation pathway of 3-Bromophenylacetic acid.

To cite this document: BenchChem. [Spectroscopic Profile of 3-Bromophenylacetic Acid: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b142816#3-bromophenylacetic-acid-spectroscopic-
data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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